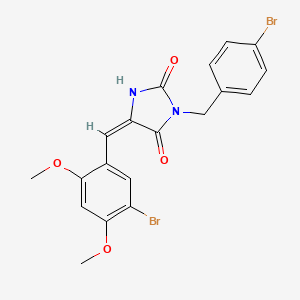![molecular formula C28H30N4O3S3 B11619925 (5Z)-3-Butyl-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11619925.png)
(5Z)-3-Butyl-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-3-Butyl-5-({1-phényl-3-[4-(1-pipéridinylsulfonyl)phényl]-1H-pyrazol-4-YL}méthylène)-2-thioxo-1,3-thiazolidin-4-one est un composé organique complexe doté d'une structure unique qui comprend un cycle thiazolidinone, un cycle pyrazole et un groupe pipéridinylsulfonyle
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la (5Z)-3-Butyl-5-({1-phényl-3-[4-(1-pipéridinylsulfonyl)phényl]-1H-pyrazol-4-YL}méthylène)-2-thioxo-1,3-thiazolidin-4-one implique généralement plusieurs étapes, en commençant par la préparation du cycle thiazolidinone. Cela peut être réalisé par réaction d'une amine appropriée avec du disulfure de carbone et un halogénure d'alkyle en conditions basiques. Le cycle pyrazole peut être synthétisé séparément par réaction de l'hydrazine avec une β-dicétone. L'étape finale consiste en la condensation des intermédiaires thiazolidinone et pyrazole en présence d'un catalyseur approprié pour former le composé souhaité.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse afin de maximiser le rendement et de minimiser les coûts. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu pour améliorer l'efficacité de la réaction et le développement de méthodes de purification à grande échelle pour isoler le produit final.
Analyse Des Réactions Chimiques
Types de réactions
(5Z)-3-Butyl-5-({1-phényl-3-[4-(1-pipéridinylsulfonyl)phényl]-1H-pyrazol-4-YL}méthylène)-2-thioxo-1,3-thiazolidin-4-one peut subir diverses réactions chimiques, notamment:
Oxydation : Le groupe thioxo peut être oxydé en sulfone en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Réduction : Le composé peut être réduit en son thiol correspondant en utilisant des agents réducteurs comme l'hydrure de lithium aluminium.
Substitution : Le groupe pipéridinylsulfonyle peut être substitué par d'autres nucléophiles dans des conditions appropriées.
Réactifs et conditions communs
Les réactifs couramment utilisés dans ces réactions comprennent le peroxyde d'hydrogène pour l'oxydation, l'hydrure de lithium aluminium pour la réduction et divers nucléophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures contrôlées et l'utilisation de solvants tels que le dichlorométhane ou l'éthanol.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe thioxo donnerait une sulfone, tandis que la réduction produirait un thiol.
Applications de recherche scientifique
(5Z)-3-Butyl-5-({1-phényl-3-[4-(1-pipéridinylsulfonyl)phényl]-1H-pyrazol-4-YL}méthylène)-2-thioxo-1,3-thiazolidin-4-one présente plusieurs applications de recherche scientifique:
Chimie : Il peut être utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Le composé peut avoir un potentiel en tant que sonde biochimique pour étudier les interactions enzymatiques.
Médecine : Il pourrait être étudié pour ses propriétés thérapeutiques potentielles, telles que les activités anti-inflammatoires ou anticancéreuses.
Industrie : Le composé pourrait être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, telles que la conductivité ou la fluorescence.
Mécanisme d'action
Le mécanisme d'action de la (5Z)-3-Butyl-5-({1-phényl-3-[4-(1-pipéridinylsulfonyl)phényl]-1H-pyrazol-4-YL}méthylène)-2-thioxo-1,3-thiazolidin-4-one implique son interaction avec des cibles moléculaires spécifiques. Les cycles thiazolidinone et pyrazole peuvent interagir avec les enzymes ou les récepteurs, en modulant leur activité. Le groupe pipéridinylsulfonyle pourrait améliorer l'affinité de liaison et la spécificité du composé. Les voies exactes impliquées dépendraient du contexte biologique spécifique et des cibles étudiées.
Applications De Recherche Scientifique
(5Z)-3-Butyl-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study enzyme interactions.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of (5Z)-3-Butyl-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone and pyrazole rings may interact with enzymes or receptors, modulating their activity. The piperidinylsulfonyl group could enhance the compound’s binding affinity and specificity. The exact pathways involved would depend on the specific biological context and the targets being investigated.
Comparaison Avec Des Composés Similaires
Composés similaires
Acétoacétate d'éthyle : Un composé plus simple présentant une tautomérie céto-énolique similaire.
Acétylacétone : Un autre composé présentant une tautomérie céto-énolique, utilisé dans diverses synthèses chimiques.
Dicétène : Utilisé dans la production industrielle d'acétoacétate d'éthyle.
Unicité
(5Z)-3-Butyl-5-({1-phényl-3-[4-(1-pipéridinylsulfonyl)phényl]-1H-pyrazol-4-YL}méthylène)-2-thioxo-1,3-thiazolidin-4-one est unique en raison de sa structure complexe, qui comprend plusieurs groupes fonctionnels et cycles.
Propriétés
Formule moléculaire |
C28H30N4O3S3 |
|---|---|
Poids moléculaire |
566.8 g/mol |
Nom IUPAC |
(5Z)-3-butyl-5-[[1-phenyl-3-(4-piperidin-1-ylsulfonylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H30N4O3S3/c1-2-3-18-31-27(33)25(37-28(31)36)19-22-20-32(23-10-6-4-7-11-23)29-26(22)21-12-14-24(15-13-21)38(34,35)30-16-8-5-9-17-30/h4,6-7,10-15,19-20H,2-3,5,8-9,16-18H2,1H3/b25-19- |
Clé InChI |
IUESDLOAXIUEJW-PLRJNAJWSA-N |
SMILES isomérique |
CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C5=CC=CC=C5)/SC1=S |
SMILES canonique |
CCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C5=CC=CC=C5)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Diethyl-2-(2-hydroxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11619846.png)

![2-(4-Chlorophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11619855.png)
![Ethyl 2-(4-methoxyphenyl)-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B11619865.png)
![2-[N-(2-Methoxyphenyl)methanesulfonamido]-N-(1-phenylethyl)acetamide](/img/structure/B11619871.png)
![3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11619879.png)
![(5Z)-3-butyl-5-{[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11619892.png)
![4-[(4-butoxy-2-methylphenyl)carbonyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11619900.png)
![2-[(4-methoxybenzyl)thio]-N'-(1-methylpiperidin-4-ylidene)acetohydrazide](/img/structure/B11619910.png)
![DI(Tert-butyl) 2,6-dimethyl-4-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11619916.png)
![Dimethyl 1-[3-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11619917.png)
![4-({[(2E)-4-oxo-2-{(2E)-[1-(thiophen-2-yl)ethylidene]hydrazinylidene}-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11619918.png)
methanone](/img/structure/B11619923.png)
![methyl {[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11619932.png)
